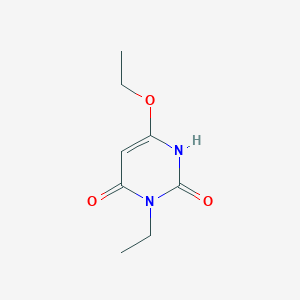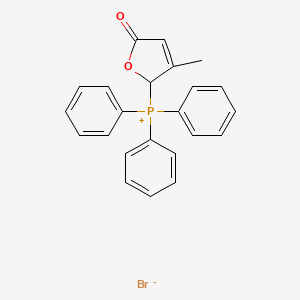![molecular formula C33H32B3F12P2Rh B14600521 Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate CAS No. 60430-43-5](/img/structure/B14600521.png)
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is a complex organometallic compound. It is primarily used as a catalyst in various chemical reactions due to its unique structure and reactivity. The compound consists of a rhodium center coordinated with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands, stabilized by tritetrafluoroborate anions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate typically involves the coordination of rhodium with the ligands under controlled conditions. One common method involves the reaction of rhodium chloride with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of a base, followed by the addition of tritetrafluoroborate to stabilize the complex .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to optimize the formation of the desired complex .
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) complexes .
科学的研究の応用
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate has a wide range of applications in scientific research:
作用機序
The mechanism by which bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate exerts its effects involves the coordination of the rhodium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
Rhodium(III) chloride: A simpler rhodium complex used in similar catalytic applications.
Rhodium(III) acetate: Another rhodium complex with different ligands, used in organic synthesis.
Rhodium(III) carbonyl chloride: A rhodium complex with carbonyl ligands, used in hydroformylation reactions.
Uniqueness
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is unique due to its specific ligand arrangement, which provides distinct reactivity and selectivity in catalytic applications. The presence of bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands imparts unique electronic and steric properties, making it highly effective in certain reactions .
特性
CAS番号 |
60430-43-5 |
|---|---|
分子式 |
C33H32B3F12P2Rh |
分子量 |
853.9 g/mol |
IUPAC名 |
bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate |
InChI |
InChI=1S/C26H24P2.C7H8.3BF4.Rh/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-2-7-4-3-6(1)5-7;3*2-1(3,4)5;/h1-20H,21-22H2;1-2H,3-5H2;;;;/q;;3*-1;+3 |
InChIキー |
UTAADWKNPZHVRK-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CC2=CC=C1C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)






![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)

